Aluminum magnesium silicate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

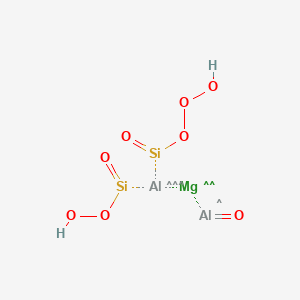

Molecular Formula |

Al2H2MgO8Si2 |

|---|---|

Molecular Weight |

264.45 g/mol |

InChI |

InChI=1S/2Al.Mg.HO4Si.HO3Si.O/c;;;1-3-4-5-2;1-3-4-2;/h;;;1H;1H; |

InChI Key |

ZIWHULSTMFGVSZ-UHFFFAOYSA-N |

Canonical SMILES |

OOO[Si]=O.OO[Si]=O.O=[Al].[Mg].[Al] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Magnesium Silicate Nanoparticles for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aluminum magnesium silicate (B1173343) nanoparticles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of these versatile nanomaterials. This document delves into their synthesis, characterization, and key attributes relevant to pharmaceutical applications, with a focus on drug delivery.

Introduction to Aluminum Magnesium Silicate Nanoparticles

This compound, a naturally occurring clay mineral, has garnered significant attention in the pharmaceutical industry in its nanoparticle form.[1][2] These nanoparticles are composed of submicroscopic platelets and are known for their exceptional physicochemical properties, including a high surface area, porosity, and unique surface charge characteristics.[1][2] Such properties make them highly effective as excipients in various drug delivery systems, where they can act as stabilizers, adsorbents, and release-modulating agents.[3][4]

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, with co-precipitation and hydrothermal synthesis being the most common. The choice of synthesis route significantly influences the resulting nanoparticles' physicochemical properties.

Co-precipitation Synthesis Workflow

The co-precipitation method involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution containing their respective salts, followed by the addition of a silicate source.[5][6]

Figure 1: Co-precipitation synthesis workflow for this compound nanoparticles.

Hydrothermal Synthesis Workflow

Hydrothermal synthesis involves the crystallization of the desired material from an aqueous solution under high temperature and pressure.[1][7]

Figure 2: Hydrothermal synthesis workflow for this compound nanoparticles.

Physicochemical Properties

The therapeutic efficacy and safety of nanoparticle-based drug delivery systems are intrinsically linked to their physicochemical properties. A thorough characterization is therefore paramount.

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound nanoparticles reported in the literature.

| Property | Value | Method | Reference |

| Particle Size (APS) | 80-100 nm | Not Specified | [8] |

| Purity | 99% | Not Specified | [8] |

| Density | 2.1-2.6 g/cm³ | Not Specified | [8] |

| Melting Point | >900 °C | Not Specified | [8] |

| Solubility | Insoluble in cold water | Not Specified | [8] |

| Zeta Potential (Celecoxib-loaded S-SMEDDS) | -31.92 mV | Zetasizer | [9] |

| Particle Size (Celecoxib-loaded S-SMEDDS) | 22.68 nm | TEM | [9] |

Note: S-SMEDDS refers to Solid Self-Microemulsifying Drug Delivery System.

| Drug | Drug Loading (%) | Drug Release Conditions | Key Findings | Reference |

| Propranolol HCl | Not Specified | pH-dependent | Complexation with polyethylene (B3416737) oxide sustained the release. | [10][11] |

| Nicotine | Not Specified | pH 6 phosphate (B84403) buffer | Sustained release after an initial burst. | [12] |

| Ibuprofen & Acetaminophen | Not Specified | pH 7.4 and 5.5 | Release rate is controlled by intermolecular interactions. | [13] |

| Diltiazem HCl | Not Specified | USP III apparatus | Increased polymer content decreased burst release. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the characterization of this compound nanoparticles.

Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and zeta potential of nanoparticles in a suspension.

Protocol:

-

Sample Preparation:

-

Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to a final concentration of approximately 0.1-1 mg/mL.

-

Sonicate the suspension for 5-10 minutes to ensure adequate dispersion and break up any agglomerates.

-

-

Instrument Setup:

-

Set the temperature of the DLS instrument to 25°C.

-

Select the appropriate solvent parameters (viscosity and refractive index) in the software.

-

-

Measurement:

-

Transfer the nanoparticle suspension to a clean cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.

-

For particle size, perform at least three measurements, with each measurement consisting of 10-15 runs.

-

For zeta potential, apply an electric field and measure the electrophoretic mobility.

-

-

Data Analysis:

-

The instrument's software will calculate the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

-

Surface Area and Porosity (BET Analysis)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 100-200 mg of the dry nanoparticle powder into a sample tube.

-

-

Degassing:

-

Degas the sample under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove any adsorbed contaminants from the surface. The exact temperature and duration will depend on the thermal stability of the material.

-

-

Measurement:

-

Transfer the degassed sample tube to the analysis port of the BET instrument.

-

Immerse the sample tube in a liquid nitrogen bath (77 K).

-

Introduce nitrogen gas at various partial pressures and measure the volume of gas adsorbed at each pressure point.

-

-

Data Analysis:

-

Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption isotherm.

-

Apply the BET equation to a linear portion of the isotherm to calculate the specific surface area.

-

In Vitro Drug Release Study (Dialysis Bag Method)

The dialysis bag method is a common and relatively simple technique to assess the in vitro release of a drug from a nanoparticle formulation.[14][15][16][17]

Protocol:

-

Preparation:

-

Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles (e.g., 12-14 kDa).

-

Soak the dialysis membrane in the release medium for at least 24 hours before use.

-

-

Experimental Setup:

-

Accurately weigh a specific amount of the drug-loaded nanoparticles and disperse them in a known volume of the release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Transfer the nanoparticle dispersion into the pre-treated dialysis bag and securely seal both ends.

-

Place the dialysis bag in a larger vessel containing a known volume of fresh release medium (the receptor compartment).

-

Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.

-

-

Sampling:

-

At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

-

Quantification:

-

Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

-

Cellular Uptake and Drug Delivery Mechanism

The interaction of nanoparticles with cells is a critical aspect of their application in drug delivery. This compound nanoparticles are typically internalized by cells through endocytic pathways.

Cellular Uptake Pathway of Silica-Based Nanoparticles

The following diagram illustrates the general endocytic pathways for the cellular uptake of nanoparticles.

Figure 3: Generalized cellular uptake pathways of nanoparticles via endocytosis.

The primary mechanism of drug release from this compound nanoparticles is typically desorption, driven by changes in pH and the surrounding ionic environment.[18] Once internalized into the acidic environment of endosomes and lysosomes, the change in pH can trigger the release of the adsorbed drug.

Conclusion

This compound nanoparticles present a compelling platform for the development of advanced drug delivery systems. Their tunable physicochemical properties, coupled with their excellent biocompatibility, make them a versatile tool for formulators. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for the rational design and successful implementation of novel and effective therapeutic products.

References

- 1. CN110092385B - A kind of preparation method of magnesium aluminum silicate hydrogel - Google Patents [patents.google.com]

- 2. scirp.org [scirp.org]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. actascientific.com [actascientific.com]

- 5. [PDF] SYNTHESIS OF MAGNESIUM ALUMINATE SPINEL NANOPARTICLES BY CO-PRECIPITATION METHOD: THE INFLUENCES OF PRECIPITANTS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Magnesium Aluminum Silicate Nanoparticles High Purity [nanoshel.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. A molecular understanding of magnesium aluminium silicate - drug, drug - polymer, magnesium aluminium silicate - polymer nanocomposite complex interactions in modulating drug release: Towards zero order release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 13. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. In vitro drug release study [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 18. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

aluminum magnesium silicate crystal structure and surface chemistry

An In-depth Technical Guide to the Crystal Structure and Surface Chemistry of Aluminum Magnesium Silicate (B1173343)

Introduction

Aluminum magnesium silicate is a versatile inorganic compound widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] Belonging to the smectite group of clay minerals, it is a blend of colloidal montmorillonite (B579905) and saponite (B12675438) that has been processed to remove impurities.[4] Its utility stems from its unique physicochemical properties, including a high surface area, significant cation exchange capacity, and the ability to form stable colloidal dispersions.[2][5] This guide provides a detailed examination of its crystal structure and surface chemistry, offering insights for researchers, scientists, and drug development professionals.

Crystal Structure

Magnesium aluminum silicate is a phyllosilicate, characterized by a layered crystal structure.[2][6] Specifically, it belongs to the 2:1 type of layered silicates, meaning its fundamental structural unit consists of one octahedral sheet sandwiched between two tetrahedral sheets.[6][7][8][9]

-

Tetrahedral Sheets: These layers are composed of silicon-oxygen tetrahedra, where a central silicon atom is coordinated to four oxygen atoms.

-

Octahedral Sheet: This central layer consists of aluminum and/or magnesium atoms coordinated to six oxygen or hydroxyl groups.[6][10] In dioctahedral smectites, two-thirds of the octahedral sites are filled, typically by trivalent cations like Al³⁺. In trioctahedral smectites, most sites are occupied, often by divalent cations like Mg²⁺.[7]

The layers are continuous in the a and b directions and are stacked along the c-axis, separated by a van der Waals gap known as the interlayer or gallery space.[6]

Isomorphic Substitution and Layer Charge

A key feature of the smectite structure is isomorphic substitution, where ions of similar size but different charge replace the primary cations within the crystal lattice.[7][8] Common substitutions include:

These substitutions result in a net negative charge on the surface of the silicate layers.[6][8] This charge is compensated by the presence of hydrated cations, such as Na⁺, Ca²⁺, or Mg²⁺, located in the interlayer space.[6][7] These cations are exchangeable, a property fundamental to the material's surface chemistry.[7] The overall structure is electrically neutral, but the separation of charge creates a polar surface with significant reactivity.

Crystalline vs. Amorphous States

While often possessing a defined crystalline structure, some synthetic forms of magnesium aluminum silicate can be amorphous.[11] An amorphous state means there is no long-range ordered crystal structure, which results in an X-ray diffraction pattern that lacks sharp, characteristic peaks.[11] The synthesis method significantly influences the final phase, with hydrothermal synthesis often yielding crystalline products.[1][12]

Surface Chemistry

The unique properties and applications of this compound are largely dictated by its surface chemistry. The combination of a layered structure, isomorphic substitution, and small particle size results in a large, chemically active surface.[5]

Surface Charge and Zeta Potential

As a result of isomorphic substitution, the faces of the silicate platelets carry a permanent negative charge.[13][14] The edges, however, can have a pH-dependent charge (positive in acidic conditions, negative in alkaline conditions) due to the protonation or deprotonation of surface hydroxyl groups.[10][13]

This surface charge leads to the formation of an electrical double layer when dispersed in a polar medium like water.[14] The Zeta Potential (ζ) is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For magnesium aluminum silicate, the zeta potential is typically negative.[15][16] Its value can be influenced by the pH of the medium and the presence of other ions or polymers. For instance, the addition of a positively charged polymer like chitosan (B1678972) can neutralize the negative charge of the silicate and even result in a positive zeta potential.[16]

Cation Exchange Capacity (CEC)

The Cation Exchange Capacity (CEC) is a quantitative measure of the ability of the material to adsorb and exchange positive ions. It arises from the net negative charge on the silicate layers, which is balanced by the exchangeable cations in the interlayer space.[7][14] Smectite clays (B1170129) are known for their high CEC, which is a critical parameter in applications such as drug delivery, purification, and as a stabilizer in suspensions.[5][9]

Hydration, Swelling, and Colloidal Structure

When dispersed in water, magnesium aluminum silicate hydrates and swells.[8][17] Water molecules are drawn into the interlayer space, interacting with the exchangeable cations and the siloxane surface.[10][17] This intercalation of water molecules forces the layers apart, a phenomenon known as crystalline swelling.[14]

In a dispersion, the negatively charged faces of the silicate platelets can attract the positively charged edges of other platelets.[13] This interaction leads to the formation of a three-dimensional, "house of cards" colloidal structure.[13] This structure is responsible for the material's excellent thickening and suspending properties, as it effectively entraps the continuous phase and any suspended particles.[13][18] This behavior is also thixotropic, meaning the viscosity decreases under shear (e.g., shaking or spreading) and recovers when at rest.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the crystal structure and surface chemistry of magnesium aluminum silicate and related smectite clays.

Table 1: Typical Crystallographic Parameters for Smectite Clays

| Parameter | Value | Reference |

| Layer Type | 2:1 (T-O-T) | [6],[8] |

| Basal Spacing (d₀₀₁) | 15.0 - 17.2 Å (hydrated) | [4] |

| Layer Charge | 0.2 - 0.6 e/huc | [14] |

| Crystalline System | Monoclinic (for specific phases) | [12] |

| e/huc = electrons per half unit cell |

Table 2: Surface Chemistry Properties

| Property | Typical Value Range | Reference |

| Specific Surface Area | 10 - 700 m²/g | [19] |

| Zeta Potential | Negative (e.g., -49.15 mV for vermiculite) | [15],[20] |

| pH (5% suspension) | 9.0 - 10.0 | [4] |

| Acid Demand | 6-8 mL of 0.1 N HCl per gram | [21] |

Experimental Protocols

Characterization of this compound involves several key analytical techniques.

X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases, determine the degree of crystallinity, and measure the basal spacing (d-spacing) of the layered structure.[22][23]

-

Methodology:

-

Sample Preparation (Oriented Mount): A suspension of the clay is prepared in deionized water.[4][24] A few milliliters of the suspension are placed on a glass microscope slide and allowed to air-dry at room temperature or a slightly elevated temperature (e.g., 90°C) to form a thin, oriented film where the clay platelets lie flat.[4][24] For studying swelling properties, the slide can be placed in a desiccator with ethylene (B1197577) glycol to create a clay-organic complex.[4][25]

-

Instrument Setup: A powdered X-ray diffractometer is used, typically with Cu Kα radiation.

-

Analysis: The sample is scanned over a range of 2θ angles. The resulting diffraction pattern shows peaks at specific angles corresponding to different d-spacings according to Bragg's Law (nλ = 2d sinθ). The most intense peak for smectites is the (001) basal reflection, which indicates the layer-to-layer distance.[4][25]

-

Zeta Potential Measurement

-

Objective: To determine the surface charge of the particles in a colloidal dispersion.

-

Methodology:

-

Sample Preparation: A dilute suspension (e.g., 0.1% w/v) of magnesium aluminum silicate is prepared in deionized water or a buffer of known pH and ionic strength.

-

Instrumentation: A Zetasizer or similar instrument based on electrophoretic light scattering (ELS) is used.

-

Analysis: An electric field is applied across the sample cell, causing the charged particles to move towards the oppositely charged electrode. The instrument measures the velocity of the particles (electrophoretic mobility) using a laser. The zeta potential is then calculated from this mobility using the Henry equation. The measurement is often repeated at various pH values to determine the isoelectric point.[14]

-

Synthesis of Magnesium Aluminum Silicate

-

Objective: To produce synthetic magnesium aluminum silicate with controlled properties.

-

Methodology (Co-precipitation/Hydrothermal):

-

Precursor Preparation: An aqueous solution of a magnesium salt (e.g., magnesium sulfate) and an aluminum salt (e.g., aluminum sulfate) is prepared.[1][11] A separate aqueous solution of a silicate source (e.g., sodium silicate) is also prepared, often with a base like sodium hydroxide.[1][11]

-

Reaction: The two solutions are mixed under controlled conditions of temperature, pH, and stirring.[1][26] This causes the co-precipitation of magnesium aluminum silicate.[11]

-

Hydrothermal Treatment (Optional): The resulting suspension can be subjected to hydrothermal synthesis in an autoclave at elevated temperature and pressure for a set duration (e.g., 8-24 hours) to promote crystallization.[1][26]

-

Post-Treatment: The precipitate is separated by filtration, washed repeatedly with pure water to remove soluble by-products, and then dried (e.g., oven or spray drying).[1][11] The dried product may be milled to achieve the desired particle size.[1]

-

References

- 1. Manufacturing method and process of magnesium aluminum silicate-Chemwin [en.888chem.com]

- 2. us.typology.com [us.typology.com]

- 3. specialchem.com [specialchem.com]

- 4. Magnesium Aluminum Silicate [drugfuture.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. On the structural formula of smectites: a review and new data on the influence of exchangeable cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smectite - Wikipedia [en.wikipedia.org]

- 9. geo.libretexts.org [geo.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 12. Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnesium Aluminum Silicate (Explained + Products) [incidecoder.com]

- 14. imeko.org [imeko.org]

- 15. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chitosan-magnesium aluminum silicate composite dispersions: characterization of rheology, flocculate size and zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. ulprospector.com [ulprospector.com]

- 19. mindat.org [mindat.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. phexcom.com [phexcom.com]

- 22. soilmanagementindia.com [soilmanagementindia.com]

- 23. Magnesium Aluminosilicate [benchchem.com]

- 24. Clay mineral X-ray diffraction - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. CN110092385B - A kind of preparation method of magnesium aluminum silicate hydrogel - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Formula and Structure of Aluminum Magnesium Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of aluminum magnesium silicate (B1173343). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile excipient in their formulations. This document details the complex nature of its chemical identity, presents key quantitative data in a structured format, and outlines standardized experimental protocols for its characterization.

Introduction

Aluminum magnesium silicate is a naturally occurring or synthetically derived clay mineral, belonging to the smectite group of phyllosilicates.[1][2][3] It is widely used in the pharmaceutical, cosmetic, and personal care industries as a versatile excipient, functioning as a suspending and stabilizing agent, thickener, emulsion stabilizer, binder, and disintegrant.[2][4][5][6] Its utility is derived from its unique colloidal and layered structure, which allows it to form thixotropic gels in aqueous dispersions.[2][7]

The material is a blend of colloidal montmorillonite (B579905) and saponite (B12675438) that has been purified to remove grit and other non-swellable components.[1][4][8] This purification process results in a fine, off-white to creamy white, odorless, and tasteless powder or small flakes.[2]

Molecular Formula and Structure

The chemical composition of this compound is complex and cannot be represented by a single, simple molecular formula. It is a polymeric complex of magnesium, aluminum, silicon, oxygen, and water.[4] Its composition is most accurately described in terms of the relative proportions of its constituent oxides.

The fundamental structure of this compound is that of a 2:1 layered silicate. This structure consists of a central octahedral sheet of alumina (B75360) (aluminum oxide) and magnesia (magnesium oxide) fused between two external sheets of tetrahedral silica (B1680970) (silicon dioxide).[4][9]

Isomorphic substitution within this crystal lattice is a key feature of its structure. In the octahedral sheet, aluminum (Al³⁺) ions can be substituted by magnesium (Mg²⁺) ions.[4] This substitution results in a net negative charge on the surface of the silicate layers. This charge is balanced by exchangeable cations, typically sodium (Na⁺) or potassium (K⁺), located in the interlayer space between the stacked silicate sheets. When dispersed in water, these layers can separate, leading to swelling and the formation of a colloidal, "house of cards" structure that imparts viscosity and suspensibility to the medium.[2][7]

Due to variations in the source mineral and the degree of isomorphic substitution, several types of this compound are defined in pharmacopeias, primarily differentiated by their viscosity and the ratio of aluminum to magnesium content.[1][2]

dot

Caption: 2:1 Layered structure of this compound.

Data Presentation

The quantitative specifications for different types of this compound are crucial for selecting the appropriate grade for a specific application. The following tables summarize the key parameters as defined by the United States Pharmacopeia-National Formulary (USP-NF).

Table 1: USP-NF Specifications for Magnesium Aluminum Silicate Types

| Type | Viscosity (cps) at 5% Dispersion | Aluminum Content / Magnesium Content Ratio |

| IA | 225 – 600 | 0.5 – 1.2 |

| IB | 150 – 450 | 0.5 – 1.2 |

| IC | 800 – 2200 | 0.5 – 1.2 |

| IIA | 100 – 300 | 1.4 – 2.8 |

| Source: USP-NF Monograph for Magnesium Aluminum Silicate[1][2][10] |

Table 2: USP-NF Specifications for Synthetic Magnesium Aluminometasilicate

| Parameter | Type I-A Specification | Type I-B Specification |

| Aluminum Oxide (Al₂O₃) | 29.1% – 35.5% | 29.1% – 35.5% |

| Magnesium Oxide (MgO) | 11.4% – 14.0% | 11.4% – 14.0% |

| Silicon Dioxide (SiO₂) | 29.2% – 35.6% | 29.2% – 35.6% |

| pH | 6.5 – 8.5 | 8.5 – 10.5 |

| Source: USP-NF Monograph for Magnesium Aluminometasilicate[4][11] |

Table 3: General Physicochemical Properties

| Property | Value |

| Appearance | Off-white to creamy white powder or flakes |

| pH (5% aqueous suspension) | 9.0 – 10.0 |

| Loss on Drying | Not more than 8.0% |

| Microbial Limits | Total aerobic count ≤ 1000 cfu/g |

| Escherichia coli | Absent |

| Source: USP-NF Monograph for Magnesium Aluminum Silicate[1][10] |

Experimental Protocols

Accurate characterization of this compound is essential for quality control and formulation development. The following are summarized methodologies for key analytical tests.

Identification by X-Ray Diffraction (XRD)

This method confirms the crystalline structure and interlayer spacing, which are characteristic of smectite clays.

-

Objective: To identify the material based on its characteristic d-spacing.

-

Protocol Summary:

-

Oriented Film Preparation: A 2% aqueous dispersion of the sample is prepared and allowed to hydrate (B1144303) for at least 12 hours. A few milliliters are placed on a glass slide and air-dried to form an oriented film.

-

Ethylene (B1197577) Glycol Solvation: The slide is placed in a vacuum desiccator containing ethylene glycol for 12 hours. This causes the interlayer space to swell to a specific, reproducible dimension.

-

XRD Analysis: The X-ray diffraction pattern of the solvated, oriented film is recorded.

-

-

Acceptance Criteria: The largest peak in the diffraction pattern must correspond to a d-value between 15.0 and 17.2 angstroms (Å). Additionally, analysis of a random powder specimen should show peaks between 1.492-1.504 Å and 1.510-1.540 Å.[1][3][10]

Viscosity Measurement

Viscosity is a critical performance parameter, directly related to the material's thickening and suspending capabilities.

-

Objective: To determine the rotational viscosity of a standardized dispersion.

-

Protocol Summary:

-

Dispersion Preparation: A 5.0% (w/w) aqueous dispersion is prepared by adding a precisely weighed quantity of the sample (corrected for its loss on drying) to water at 25 ± 2 °C in a high-speed blender (14,000-15,000 rpm) for 3 minutes.

-

Equilibration: The dispersion is transferred to a beaker and allowed to stand for 5 minutes.

-

Measurement: The viscosity is measured using a suitable rotational viscometer (e.g., Brookfield type) operating at 60 rpm for 6 minutes. The spindle used depends on the type of material being tested (e.g., Type IA uses a No. 2 spindle).[1][3]

-

-

Acceptance Criteria: The measured viscosity must fall within the range specified for the particular type (see Table 1).[1][10]

Elemental Analysis (Assay for Al and Mg)

This determines if the ratio of aluminum to magnesium conforms to the specified type.

-

Objective: To quantify the aluminum and magnesium content.

-

Protocol Summary (Principle):

-

Sample Preparation: The sample is digested in acid to bring the aluminum and magnesium into solution.

-

Analysis: The concentrations of aluminum and magnesium in the resulting solution are determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or titration. For AAS, standard solutions of aluminum and magnesium are prepared for calibration.[1][3] For titration, a method using edetate disodium (B8443419) (EDTA) can be employed for magnesium oxide determination after separation of aluminum.[4]

-

-

Acceptance Criteria: The calculated ratio of aluminum content to magnesium content must be within the specified range for the material type (see Table 1).[1][10]

dot

Caption: Workflow for key experimental characterization.

Conclusion

This compound is a complex but highly functional material whose performance is intrinsically linked to its unique 2:1 layered silicate structure. The variations in viscosity and elemental composition, officially categorized into different types, allow formulators to select the optimal grade for achieving desired rheological properties and stability in a wide range of pharmaceutical and cosmetic products. Adherence to standardized experimental protocols, such as those outlined in the USP-NF, is critical for ensuring the quality, consistency, and efficacy of this important excipient.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. phexcom.com [phexcom.com]

- 3. Magnesium Aluminum Silicate [drugfuture.com]

- 4. uspbpep.com [uspbpep.com]

- 5. cheb.lt [cheb.lt]

- 6. Magnesium Aluminum Silicate USP NF BP Ph Eur Manufacturers, with SDS [mubychem.com]

- 7. researchgate.net [researchgate.net]

- 8. Magnesium Aluminum Silicate [doi.usp.org]

- 9. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium Aluminum Silicate Pure n BP USP NF Grade Manufacturers [magnesiumaluminumsilicate.com]

- 11. Magnesium Aluminometasilicate [doi.usp.org]

natural vs. synthetic aluminum magnesium silicate properties

An In-depth Technical Guide to the Properties of Natural and Synthetic Aluminum Magnesium Silicate (B1173343)

Introduction

Aluminum magnesium silicate is a versatile inorganic polymer widely utilized in the pharmaceutical and cosmetic industries as an excipient.[1] It is valued for its ability to function as a suspending and stabilizing agent, tablet binder and disintegrant, and viscosity modifier.[1][2] This material is available in two primary forms: natural, which is derived from purified mineral ores, and synthetic, which is produced through controlled chemical reactions.[3][4]

Natural this compound is a naturally occurring clay mineral that undergoes rigorous refining to be suitable for various applications.[5][6] Synthetic variants, on the other hand, are described as amorphous and can be manufactured with a chemically and physically well-defined composition.[7][8]

This technical guide provides a comprehensive comparison of the core properties of natural and synthetic this compound, focusing on their manufacturing processes, chemical and physical characteristics, and functional performance. It is intended for researchers, scientists, and drug development professionals who utilize these materials in formulation design.

Origin and Manufacturing

The source and manufacturing process significantly influence the final properties of this compound. Natural grades are purified from mined clays (B1170129), while synthetic grades are built from chemical precursors.

Natural this compound

Natural this compound is derived from silicate ores of the montmorillonite (B579905) group, specifically smectite clays such as montmorillonite and saponite.[2][3][9] The raw ore is subjected to a multi-step water-washing and purification process to remove grit, non-swellable ore components, and other impurities.[2][3][10] The refined colloidal dispersion is then typically drum-dried to form flakes, which can be further milled or micro-atomized into various powder grades.[2][10]

Synthetic this compound

Synthetic this compound is typically produced via a precipitation reaction.[8] The process involves mixing aqueous solutions of a magnesium salt (e.g., magnesium sulfate) and an aluminum salt (e.g., aluminum sulfate) with a solution of a silicate, such as sodium silicate.[7][11] The resulting precipitate is then filtered, washed to remove impurity ions, dried, and ground to meet specific particle size requirements.[11] This method allows for a chemically and physically well-defined product.[7]

Comparative Properties

The differences in origin and processing lead to distinct physical, chemical, and functional properties between natural and synthetic variants.

Physical and Chemical Properties

The following tables summarize key quantitative data for different types of this compound.

Table 1: Typical Chemical Composition (as Oxides)

| Oxide Component | Natural (Typical)[2] | Synthetic (Example)[7] |

| Silicon Dioxide (SiO₂) | 61.1% | 47-57% |

| Magnesium Oxide (MgO) | 13.7% | 3-5% |

| Aluminum Oxide (Al₂O₃) | 9.3% | 9-11% |

| Calcium Oxide (CaO) | 1.8% | 1-3% |

| Sodium Oxide (Na₂O) | 2.9% | < 5% |

| Ferric Oxide (Fe₂O₃) | 0.9% | Not specified |

| Potassium Oxide (K₂O) | 2.7% | Not specified |

| Titanium Dioxide (TiO₂) | 0.1% | Not specified |

Note: Composition of natural grades can vary based on the ore source.

Table 2: Pharmacopeial Properties of Natural Magnesium Aluminum Silicate (USP/NF Types) [2][12]

| Property | Type IA | Type IB | Type IC | Type IIA |

| Viscosity (mPas) | 225 - 600 | 150 - 450 | 800 - 2200 | 100 - 300 |

| Al/Mg Content Ratio | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 | 1.4 - 2.8 |

| pH (5% w/v suspension) | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 |

| Loss on Drying | < 8.0% | < 8.0% | < 8.0% | < 8.0% |

| Arsenic Limit | ≤ 3 ppm | ≤ 3 ppm | ≤ 3 ppm | ≤ 3 ppm |

| Lead Limit | ≤ 15 ppm | ≤ 15 ppm | ≤ 15 ppm | ≤ 15 ppm |

Rheological Properties

One of the most important functions of this compound is rheology modification.[13]

-

Natural: When dispersed in water, the crystalline platelets of natural grades hydrate (B1144303) and swell, forming a three-dimensional colloidal "house of cards" structure.[13][14] This structure is responsible for imparting high viscosity and shear-thinning (thixotropic) behavior.[2][13] Aqueous dispersions are thixotropic at concentrations greater than 3% w/v.[2] The viscosity can be synergistically increased when combined with polymers like xanthan gum.[2][15]

-

Synthetic: Synthetic grades are typically amorphous and highly porous, with a large specific surface area.[8][16] This high surface area makes them effective adsorbents.[17] While they also act as thickening agents, their rheological behavior can differ from the highly structured gels formed by natural smectites. Some synthetic grades exhibit unique flow behaviors, acting as a glidant at low stress and a binder at higher pressures.[16]

Applications in Drug Development

Both forms are widely used as pharmaceutical excipients, with the choice depending on the specific requirements of the formulation.

Table 3: Typical Use Concentrations in Pharmaceutical Formulations [2]

| Application | Concentration (%) |

| Suspending Agent (Oral) | 0.5 - 2.5 |

| Suspending Agent (Topical) | 1 - 10 |

| Emulsion Stabilizer (Oral) | 1 - 5 |

| Emulsion Stabilizer (Topical) | 2 - 5 |

| Tablet Binder | 2 - 10 |

| Tablet Disintegrant | 2 - 10 |

| Adsorbent | 10 - 50 |

-

Suspending Agent: The stable colloidal structure formed by natural this compound is highly effective at suspending insoluble active pharmaceutical ingredients (APIs), ensuring uniform dosage.[18][19]

-

Binder and Disintegrant: In solid dosage forms, it functions as a binder to ensure tablet integrity and as a disintegrant, which swells upon contact with water to facilitate rapid tablet breakdown and drug release.[5][10][20]

-

Stabilizer: It is used to stabilize oil-in-water emulsions by thickening the continuous phase and preventing droplet coalescence.[21][22]

-

Adsorbent/Carrier: The high surface area of synthetic grades makes them excellent adsorbents for improving the solubility and bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.[16][17]

Key Experimental Protocols

Standardized tests are crucial for ensuring the quality and performance of this compound. The following are summaries of key pharmacopeial methods.

Viscosity Determination (USP Method)

This protocol is used to classify the different types of natural magnesium aluminum silicate based on their rheological properties.[23][24][25]

Methodology:

-

Weigh a quantity of the test specimen equivalent to 25.0 g on a dried basis.[23]

-

Transfer the sample to a 1-L blender jar containing enough water at 25 ± 2°C to produce a final mixture weighing 500 g.[23]

-

Blend at high speed (14,000 to 15,000 rpm) for exactly 3 minutes.[23]

-

Transfer the dispersion to a 600-mL beaker and let it stand for 5 minutes. The temperature will have risen; adjust to 33 ± 3°C if necessary.[25]

-

Using a suitable rotational viscometer with a specified spindle for the material type, operate at 60 rpm for 6 minutes.[25]

-

Record the scale reading to determine the viscosity.[25]

Acid Demand Test (USP Method)

This test measures the buffering capacity of the material.

Methodology:

-

Disperse a quantity of sample equivalent to 5.00 g (dried basis) in 500 mL of water using a blender.[26]

-

With constant mixing, add specified volumes of 0.100 N hydrochloric acid at timed intervals (e.g., 3.0-mL portions at 5, 65, 125 seconds, etc.).[26]

-

After the final acid addition at 785 seconds, continue mixing and determine the pH potentiometrically at 840 seconds.[26]

-

The final pH must not be more than 4.0.[26]

Identification by X-ray Diffraction (USP Method)

This method confirms the crystalline structure of natural magnesium aluminum silicate.

Methodology:

-

Prepare a 2% aqueous dispersion (2 g in 100 mL of water) and allow it to hydrate for 12 hours.[25]

-

Place 2 mL of the mixture on a glass slide and air-dry to create an oriented film.[25]

-

Place the slide in a vacuum desiccator over ethylene (B1197577) glycol for 12 hours to ensure saturation.[25]

-

Record the X-ray diffraction pattern. The largest peak should correspond to a d-value between 15.0 and 17.2 angstroms.[25]

-

Prepare a random powder specimen and record the diffraction pattern. Peaks should be found between 1.492-1.504 Å and 1.510-1.540 Å.[25]

Conclusion

Both natural and synthetic aluminum magnesium silicates are invaluable excipients in pharmaceutical development. Natural grades, derived from purified smectite clays, are prized for their superior ability to form thixotropic gels, making them excellent suspending and stabilizing agents. Synthetic grades offer the advantages of high purity and a well-defined amorphous structure, lending themselves to applications requiring high surface area, such as drug adsorption and carrier functions. The selection between natural and synthetic types should be based on a thorough understanding of their distinct properties and the specific performance requirements of the final drug product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. phexcom.com [phexcom.com]

- 3. nbinno.com [nbinno.com]

- 4. uk.typology.com [uk.typology.com]

- 5. jshemings.net [jshemings.net]

- 6. specialchem.com [specialchem.com]

- 7. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 8. Synthetic magnesium silicate - Wikipedia [en.wikipedia.org]

- 9. Magnesium Aluminum Silicate | AlMgO4Si+ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Magnesium aluminum silicate - CD Formulation [formulationbio.com]

- 11. Manufacturing method and process of magnesium aluminum silicate-Chemwin [en.888chem.com]

- 12. drugfuture.com [drugfuture.com]

- 13. nbinno.com [nbinno.com]

- 14. CN1363515A - Preparation method of natural magnesium aluminum silicate gel - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmafocusasia.com [pharmafocusasia.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. lfatabletpresses.com [lfatabletpresses.com]

- 21. vanderbiltminerals.com [vanderbiltminerals.com]

- 22. cheb.lt [cheb.lt]

- 23. Magnesium Aluminum Silicate [drugfuture.com]

- 24. newdruginfo.com [newdruginfo.com]

- 25. pharmacopeia.cn [pharmacopeia.cn]

- 26. Magnesium Aluminum Silicate Pure n BP USP NF Grade Manufacturers [magnesiumaluminumsilicate.com]

understanding the colloidal properties of magnesium aluminum silicate

An In-depth Technical Guide to the Colloidal Properties of Magnesium Aluminum Silicate (B1173343)

Introduction

Magnesium Aluminum Silicate (MAS) is a naturally occurring mineral, primarily composed of smectite clays (B1170129) such as montmorillonite (B579905) and saponite, that has been purified for pharmaceutical use.[1][2] Chemically, it is a layered hydrated silicate of magnesium and aluminum.[3][4] Its unique colloidal and rheological properties make it an indispensable excipient in the pharmaceutical industry, where it functions as a suspending agent, emulsion stabilizer, binder, disintegrant, and viscosity modifier.[5][6][7]

This technical guide provides a comprehensive overview of the core colloidal properties of MAS for researchers, scientists, and drug development professionals. It details the fundamental principles governing its behavior in aqueous systems, presents quantitative data, outlines key experimental protocols, and illustrates the underlying mechanisms through diagrams.

Fundamental Colloidal Properties

The utility of MAS stems from its distinct molecular structure and behavior when dispersed in water.

Structure and Surface Chemistry

MAS consists of a three-layer crystalline structure: a central octahedral layer of alumina (B75360) and magnesia fused between two tetrahedral layers of silica.[1][2] This layered architecture results in unique surface charge characteristics. Isomorphic substitution within the lattice creates a net negative charge on the flat faces of the silicate platelets.[1][8] The edges of these platelets, however, are weakly positive at neutral to acidic pH.[1][9] The platelet surfaces also feature silanol (B1196071) groups (Si-OH) that can participate in hydrogen bonding.[1]

Hydration and Colloidal Structure Formation

When MAS is dispersed in water, the individual platelets delaminate and hydrate, a process that can be accelerated by high shear and the use of hot water.[9][10] Once hydrated, the weakly positive platelet edges are electrostatically attracted to the negatively charged platelet faces.[1][9] This interaction causes the formation of a three-dimensional, gel-like colloidal network often described as a "house of cards" structure.[9] This structure is responsible for the characteristic rheological properties of MAS dispersions, efficiently trapping and suspending particles or oil droplets.[9]

References

- 1. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phexcom.com [phexcom.com]

- 3. us.typology.com [us.typology.com]

- 4. uk.typology.com [uk.typology.com]

- 5. nbinno.com [nbinno.com]

- 6. jshemings.net [jshemings.net]

- 7. Magnesium aluminum silicate - CD Formulation [formulationbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vanderbiltminerals.com [vanderbiltminerals.com]

- 10. makingcosmetics.com [makingcosmetics.com]

Thermal Stability and Decomposition of Aluminum Magnesium Silicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of aluminum magnesium silicate (B1173343). Sourced from extensive research, this document details the material's behavior under thermal stress, outlines key experimental protocols for its analysis, and presents quantitative data in a clear, comparative format.

Introduction to Aluminum Magnesium Silicate

This compound is a naturally occurring clay mineral, primarily belonging to the smectite group, which also includes montmorillonite. It is a layered silicate with a structure comprising an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets. This structure allows for the incorporation of water molecules and exchangeable cations within its layers. Its applications are diverse, ranging from excipients in pharmaceutical formulations to components in ceramics and catalysts. Understanding its thermal stability is crucial for its use in high-temperature applications and for predicting its behavior during manufacturing processes that involve heat treatment.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process characterized by dehydration, dehydroxylation, and high-temperature phase transformations.

-

Dehydration: The initial stage of decomposition involves the loss of free and interlayer water. This process typically begins at temperatures just above ambient and continues up to around 250°C. The removal of this weakly bound water is an endothermic process.[1]

-

Dehydroxylation: As the temperature increases, typically in the range of 450°C to 750°C, the structural hydroxyl groups within the silicate layers are removed in the form of water.[2] This dehydroxylation leads to the formation of an amorphous, anhydrous phase often referred to as a metaphase.

-

High-Temperature Phase Transformations: At temperatures exceeding 900°C, the amorphous structure collapses, and solid-state reactions lead to the crystallization of new, more stable mineral phases.[2] The specific phases formed depend on the exact elemental composition of the starting material and the heating conditions.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound and related smectite clays, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: Thermal Decomposition Stages and Mass Loss

| Temperature Range (°C) | Decomposition Stage | Typical Mass Loss (%) | Observations |

| 30 - 250 | Dehydration (Loss of free and interlayer water) | 5 - 20 | Endothermic process.[1][3] |

| 450 - 750 | Dehydroxylation (Loss of structural -OH groups) | 3 - 5 | Formation of an amorphous metaphase.[2][3] |

| > 900 | High-Temperature Transformations | Minimal | Recrystallization into new mineral phases.[2] |

Table 2: High-Temperature Crystalline Phases

| Temperature (°C) | Crystalline Phases Formed |

| > 900 | Spinel, Enstatite, Cristobalite, Mullite.[2] |

| > 1200 | Potential melting and formation of silicate glass.[2] |

Experimental Protocols

Accurate characterization of the thermal stability and decomposition of this compound relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the different stages of decomposition and to identify endothermic and exothermic events.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed. The sample should be in a powdered form to ensure uniform heat distribution.[4]

-

Instrumentation: A simultaneous TGA/DTA instrument is commonly used.

-

Crucible: The sample is placed in an inert crucible, typically made of alumina or platinum.[5]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate, commonly 10°C/min.[5][6]

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as flowing dry nitrogen or air, at a specified flow rate (e.g., 20-50 mL/min).[5][6]

-

Data Acquisition: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of temperature.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature, while the DTA curve shows endothermic and exothermic peaks corresponding to thermal events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the this compound at different temperatures and to track the phase transformations during decomposition.

Methodology:

-

Sample Preparation for ex-situ Analysis:

-

Several identical samples of powdered this compound are prepared.

-

Each sample is heated in a furnace to a specific temperature (e.g., 300°C, 600°C, 900°C, 1100°C) and held for a defined period to allow for phase transformations to complete.

-

After heating, the samples are cooled and finely ground.

-

The powdered sample is then mounted on a sample holder, ensuring a flat, smooth surface. For clay minerals, preparing an oriented mount can enhance the basal reflections.[7]

-

-

Sample Preparation for in-situ High-Temperature XRD (HT-XRD):

-

Instrumentation: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation) is used.[7]

-

Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 5° to 70°).

-

Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus 2θ angle. The positions and intensities of the diffraction peaks are compared to a database of known mineral structures (e.g., the Crystallography Open Database) to identify the crystalline phases present.[10]

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the general experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: General experimental workflow for thermal analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. Frontiers | Effect of Aluminum Incorporation on the Reaction Process and Reaction Products of Hydrated Magnesium Silicate [frontiersin.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. How to Conduct XRD Analysis on Kaolinite for Clay Mineralogy [eureka.patsnap.com]

- 8. Ceramic Materials Characterization Using X-Ray Diffraction | 2017-05-01 | Ceramic Industry [ceramicindustry.com]

- 9. High Temperature Real-Time X-Ray Diffraction Analysis | Lucideon [lucideon.com]

- 10. ncl.ac.uk [ncl.ac.uk]

An In-depth Technical Guide to the Surface Charge Characteristics of Aluminum Magnesium Silicate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface charge characteristics of aluminum magnesium silicate (B1173343) in aqueous solutions. Aluminum magnesium silicate, a purified smectite clay, is a critical excipient in the pharmaceutical and personal care industries, valued for its unique colloidal and surface properties. Understanding its surface charge is paramount for formulation development, stability, and the effective delivery of active pharmaceutical ingredients (APIs).

Core Concepts: The Dual Nature of Surface Charge

This compound possesses a unique charge profile stemming from its crystalline structure. The individual platelets have two distinct surfaces with different charge characteristics:

-

Basal Surfaces (Faces): These surfaces carry a permanent negative charge due to isomorphic substitution within the crystal lattice. This charge is not dependent on the pH of the surrounding aqueous solution.

-

Edge Surfaces: The edges of the platelets contain hydroxyl groups (-OH) that exhibit pH-dependent charge . In acidic conditions, these groups can become protonated, leading to a positive charge. Conversely, in alkaline conditions, they can deprotonate, resulting in a negative charge.

This dual-charge nature is fundamental to the behavior of this compound in aqueous dispersions, influencing platelet interactions, rheology, and its ability to interact with other molecules.

Quantitative Data on Surface Charge

The overall surface charge of this compound particles in an aqueous suspension is typically characterized by its zeta potential. For smectite clays (B1170129) like montmorillonite (B579905), a primary component of many commercial magnesium aluminum silicate products, the zeta potential is notably stable across a wide pH range.

| Property | Value | pH Range | Reference |

| Zeta Potential | Remains largely negative and stable | 2 - 10 | [1][2][3] |

| pH of a 5% aqueous suspension | 9.0 - 10.0 | Not Applicable |

Note: While the overall zeta potential is consistently negative, the pH-dependent charge at the platelet edges still plays a crucial role in particle-particle interactions and the formation of the "house of cards" structure.

Experimental Protocols for Surface Charge Characterization

Accurate characterization of the surface charge of this compound is essential for its effective application. The following are detailed methodologies for two key experimental techniques.

Zeta Potential Measurement via Electrophoretic Light Scattering

This method determines the zeta potential by measuring the velocity of the charged particles in an electric field.

Materials and Equipment:

-

Zeta potential analyzer (e.g., Malvern Zetasizer)

-

Deionized water

-

pH meter

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

This compound sample

-

Magnetic stirrer and stir bars

-

Disposable cuvettes

Protocol:

-

Sample Preparation:

-

Prepare a stock dispersion of this compound (e.g., 1% w/v) in deionized water.

-

Allow the dispersion to hydrate (B1144303) for at least 24 hours to ensure full delamination of the clay platelets.

-

Just before measurement, take an aliquot of the stock dispersion and dilute it with deionized water to the recommended concentration for the instrument (typically in the range of 0.01-0.1% w/v).

-

-

pH Adjustment:

-

Divide the diluted dispersion into several aliquots.

-

Adjust the pH of each aliquot to the desired value (e.g., pH 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.

-

Allow the samples to equilibrate for at least 30 minutes after pH adjustment.

-

-

Measurement:

-

Calibrate the zeta potential analyzer according to the manufacturer's instructions.

-

Rinse the measurement cuvette with deionized water and then with the sample to be measured.

-

Fill the cuvette with the pH-adjusted sample, ensuring there are no air bubbles.

-

Place the cuvette in the instrument and allow the temperature to equilibrate (typically 25°C).

-

Perform the zeta potential measurement. It is recommended to perform at least three measurements per sample and report the average value.

-

-

Data Analysis:

-

The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Smoluchowski equation.

-

Plot the average zeta potential as a function of pH.

-

Surface Charge Determination via Potentiometric Titration

This technique quantifies the pH-dependent charge on the platelet edges by titrating a dispersion of this compound with a strong acid or base.

Materials and Equipment:

-

Autotitrator with a pH electrode

-

Jacketed titration vessel connected to a water bath

-

Nitrogen gas supply

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Background electrolyte solution (e.g., 0.1 M NaCl)

-

This compound sample

-

Magnetic stirrer and stir bars

Protocol:

-

Preparation:

-

Prepare a known concentration of this compound dispersion (e.g., 1% w/v) in the background electrolyte solution.

-

Prepare a blank solution containing only the background electrolyte.

-

Purge both the sample dispersion and the blank solution with nitrogen gas for at least 30 minutes to remove dissolved CO2.

-

-

Titration of the Blank:

-

Place the blank solution in the titration vessel and continue to purge with nitrogen.

-

Titrate the blank solution with the standardized acid from a starting pH of approximately 10 to a final pH of approximately 3.

-

Record the volume of acid added at each pH increment.

-

Then, titrate the same blank solution with the standardized base from pH 3 back to pH 10.

-

-

Titration of the Sample:

-

Replace the blank solution with the this compound dispersion and continue to purge with nitrogen.

-

Perform the same acid-base titration cycle as for the blank.

-

-

Data Analysis:

-

The difference in the volume of titrant added to the sample and the blank at a given pH is used to calculate the amount of H+ or OH- that has adsorbed to the clay surface.

-

The surface charge density (σ) can then be calculated using the following equation: σ = (ΔV * C * F) / (m * S) where:

-

ΔV is the difference in the volume of titrant between the sample and the blank

-

C is the concentration of the titrant

-

F is the Faraday constant

-

m is the mass of the this compound

-

S is the specific surface area of the this compound

-

-

Visualizing Interparticle and Molecular Interactions

The unique surface charge characteristics of this compound lead to complex interactions in aqueous solution. These can be visualized to better understand their impact on formulation properties.

The "House of Cards" Structure

At neutral to acidic pH, the positively charged edges of the clay platelets are attracted to the negatively charged faces, leading to the formation of a three-dimensional gel network known as the "house of cards" structure. This structure is responsible for the thixotropic and suspending properties of this compound dispersions.

Caption: Formation of the "house of cards" structure.

Mechanisms of Drug-Clay Interaction

The surface charge of this compound allows for various interactions with drug molecules, which can be harnessed for taste masking, controlled release, and improved stability.

Caption: Mechanisms of drug-clay interactions.

Conclusion

The surface charge characteristics of this compound are a complex interplay of permanent negative charges on the platelet faces and pH-dependent charges on the edges. This unique duality governs its colloidal behavior, leading to the formation of thixotropic gels and enabling a variety of interactions with active pharmaceutical ingredients. A thorough understanding and characterization of these surface properties, through techniques such as zeta potential measurement and potentiometric titration, are essential for the successful formulation of stable and effective drug products.

References

The Interaction of Aluminum Magnesium Silicate with Polar and Non-Polar Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical interactions between aluminum magnesium silicate (B1173343) (MAS) and both polar and non-polar solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile excipient in their formulations. This guide delves into the fundamental principles governing the behavior of MAS in different solvent systems, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles of Aluminum Magnesium silicate Interaction with Solvents

This compound, a naturally occurring smectite clay, is a layered silicate mineral composed of a central octahedral alumina (B75360) sheet fused between two tetrahedral silica (B1680970) sheets.[1][2] This unique structure imparts distinct surface characteristics that dictate its interaction with solvents. The faces of the silicate platelets are inherently negatively charged due to isomorphic substitution within the crystal lattice, while the edges carry a pH-dependent charge that is typically positive at low pH.[2]

Interaction with Polar Solvents

In polar solvents, particularly water, the behavior of MAS is dominated by hydration and electrostatic interactions. The polar water molecules are drawn into the interlayer spaces between the silicate platelets, causing the clay to swell significantly.[1] This process, known as hydration or exfoliation, separates the individual platelets.

Once dispersed, the negatively charged faces of the platelets interact with the positively charged edges, leading to the formation of a three-dimensional "house of cards" structure.[3] This network is responsible for the characteristic rheological properties of aqueous MAS dispersions, including high viscosity at rest and shear-thinning (thixotropic) behavior.[1] This makes MAS an excellent suspending and stabilizing agent in aqueous formulations.[2] The viscosity of these dispersions can be further enhanced by the addition of other suspending agents like xanthan gum due to synergistic effects.[4]

Interaction with Non-Polar Solvents

Unmodified this compound is generally considered practically insoluble and does not readily disperse in non-polar organic solvents.[1] The hydrophilic surface of the clay is incompatible with the hydrophobic nature of these solvents, leading to poor wetting and the formation of aggregates rather than a stable dispersion.

To achieve stable dispersions of MAS in non-polar solvents, surface modification is necessary. This process involves converting the hydrophilic clay into a hydrophobic "organoclay." This is typically achieved through an ion exchange reaction where the inorganic cations (like sodium) in the interlayer space of the clay are replaced with large organic cations, most commonly quaternary ammonium (B1175870) salts with long alkyl chains. This surface modification reduces the surface energy of the clay, making it compatible with non-polar solvents and allowing it to be wetted and dispersed.

Quantitative Data on Interactions

The following tables summarize key quantitative data related to the interaction of this compound with various solvents.

Table 1: Rheological Properties of Aqueous this compound Dispersions

| Concentration (% w/v) | Viscosity (mPas) | Description |

| 1-2% | Low | Thin colloidal suspensions[1] |

| 3% and above | Increases rapidly | Opaque, thixotropic dispersions[1] |

| 4-5% | High | Thick, white colloidal sols[1] |

| 10% | Very High | Firm gels[1] |

Table 2: Influence of Surface Modification on the Properties of this compound in Non-Polar Solvents

| Property | Unmodified MAS in Non-Polar Solvent | Organo-Modified MAS in Non-Polar Solvent |

| Dispersibility | Poor, forms aggregates | Good, forms stable dispersions |

| Swelling | Negligible | Significant swelling in organic solvents like xylene[5] |

| Viscosity | Minimal impact on solvent viscosity | Significant increase in viscosity, forms gels[6] |

| "House of Cards" Structure | Does not form | Forms a gel network through van der Waals interactions between the organic chains |

Experimental Protocols

Preparation of Aqueous this compound Dispersion

Objective: To prepare a stable aqueous dispersion of this compound.

Materials:

-

This compound (e.g., VEEGUM®)

-

Deionized water

-

High-shear mixer (homogenizer)

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Heat the deionized water to approximately 75°C. This will expedite the hydration process.[7]

-

While stirring the hot water with a magnetic stirrer to create a vortex, slowly and steadily add the this compound powder to the vortex to prevent clumping.

-

Once all the powder is added, transfer the mixture to a high-shear mixer and homogenize for a predetermined time (e.g., 15-30 minutes) until a uniform, smooth dispersion is formed.

-

Allow the dispersion to cool to room temperature while stirring gently.

-

Store the dispersion in a sealed container.

Surface Modification of this compound to Prepare an Organoclay

Objective: To render this compound dispersible in non-polar solvents by surface modification with a quaternary ammonium salt.

Materials:

-

This compound

-

Quaternary ammonium salt (e.g., cetyltrimethylammonium bromide - CTAB)

-

Deionized water

-

Stirring hot plate

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Disperse a known amount of this compound in deionized water with vigorous stirring to create a dilute suspension (e.g., 2-5% w/v).

-

In a separate beaker, dissolve the quaternary ammonium salt in deionized water. The amount of surfactant used is typically based on the cation exchange capacity (CEC) of the clay.

-

Slowly add the surfactant solution to the clay suspension while maintaining vigorous stirring.

-

Continue to stir the mixture for several hours at a slightly elevated temperature (e.g., 60-80°C) to facilitate the ion exchange process.

-

Collect the solid organoclay by filtration.

-

Wash the collected solid repeatedly with deionized water to remove any excess surfactant and by-product salts. Washing is complete when a test of the filtrate (e.g., with silver nitrate (B79036) for halide-containing surfactants) is negative.

-

Dry the purified organoclay in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

-

The dried organoclay can then be ground into a fine powder.

Characterization of Dispersions

3.3.1. Viscosity Measurement

-

Aqueous Dispersions: Use a rotational viscometer (e.g., Brookfield type) with a suitable spindle and rotational speed to measure the apparent viscosity. To characterize thixotropy, measure viscosity at increasing and then decreasing shear rates.

-

Non-Polar Dispersions: For organoclay gels, a controlled-stress or controlled-strain rheometer is recommended to measure viscoelastic properties such as storage modulus (G') and loss modulus (G'').[5][8]

3.3.2. Swelling Index

-

Add a known mass (e.g., 1 gram) of dry this compound or organoclay to a 100 mL graduated cylinder.

-

Fill the cylinder to the 100 mL mark with the desired solvent (polar or non-polar).

-

Seal the cylinder and allow it to stand undisturbed for 24 hours.

-

Measure the volume occupied by the swollen clay.

-

The swelling index is reported as mL/g.[5]

3.3.3. Particle Size Analysis

-

Aqueous Dispersions: Laser diffraction is a suitable method for determining the particle size distribution of the dispersed clay platelets.

-

Non-Polar Dispersions: Dynamic light scattering (DLS) can be used for nanoparticle-sized organoclay tactoids, while laser diffraction may be suitable for larger aggregates.

3.3.4. Zeta Potential Measurement

-

Zeta potential is a measure of the surface charge of the particles in a dispersion and is a key indicator of colloidal stability. It can be measured using an electrophoretic light scattering instrument. For aqueous dispersions of MAS, the zeta potential is typically negative.[2] In non-aqueous, non-polar media, measuring a meaningful zeta potential is challenging due to the low dielectric constant and charge separation.

Visualization of Interaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

References

- 1. phexcom.com [phexcom.com]

- 2. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wettability of Polar and Apolar Liquids on Metal Surfaces [mdpi.com]

- 4. Volume 32 No 5 page 20 [library.scconline.org]

- 5. researchgate.net [researchgate.net]

- 6. rheology-specialtyadditives.arkema.com [rheology-specialtyadditives.arkema.com]

- 7. Final report on the safety assessment of aluminum silicate, calcium silicate, magnesium aluminum silicate, magnesium silicate, magnesium trisilicate, sodium magnesium silicate, zirconium silicate, attapulgite, bentonite, Fuller's earth, hectorite, kaolin, lithium magnesium silicate, lithium magnesium sodium silicate, montmorillonite, pyrophyllite, and zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aluminum Magnesium Silicate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various grades of aluminum magnesium silicate (B1173343), their chemical nomenclature, and their critical role as a pharmaceutical excipient. This document is intended to be a valuable resource for professionals in the fields of pharmaceutical research, formulation development, and quality control.

Introduction to Aluminum Magnesium Silicate

This compound is a naturally occurring mineral, refined from smectite clays (B1170129) of the montmorillonite (B579905) group, that has been purified and processed for use in the pharmaceutical and cosmetics industries.[1] It is a complex colloidal silicate of aluminum and magnesium.[1] Functionally, it is a versatile excipient used as a suspending and stabilizing agent, a tablet and capsule disintegrant and binder, and a viscosity-increasing agent in a variety of dosage forms, including oral suspensions, topical creams and lotions, and solid dosage forms.[1][2] Its ability to form a stable, three-dimensional colloidal structure in aqueous systems, often referred to as a "house of cards" structure, is key to its functionality, particularly in preventing the settling of active pharmaceutical ingredients (APIs) in liquid formulations.[3]

Nomenclature and CAS Numbers

The nomenclature for this compound can vary, with terms such as "Magnesium Aluminum Silicate," "this compound," and "Magnesium Aluminometasilicate" being used. These names generally refer to the same class of materials, with distinctions arising from their specific chemical composition and manufacturing process (natural vs. synthetic). The Chemical Abstracts Service (CAS) has assigned several numbers to these substances, which can be specific to different grades or compositions.

Grades of this compound

The United States Pharmacopeia-National Formulary (USP-NF) and other pharmacopeias define several grades of Magnesium Aluminum Silicate and a synthetic version, Magnesium Aluminometasilicate. The primary distinctions between these grades are their viscosity and the ratio of aluminum to magnesium content.[4][5]

Magnesium Aluminum Silicate (Natural)

According to the USP-NF, Magnesium Aluminum Silicate is a blend of colloidal montmorillonite and saponite (B12675438) that has been processed to remove grit and non-swellable ore components.[4] It is categorized into four main types: IA, IB, IC, and IIA.

Magnesium Aluminometasilicate (Synthetic)

Magnesium Aluminometasilicate is a synthetic material with a defined composition of aluminum oxide, magnesium oxide, and silicon dioxide.[5] The USP-NF defines two types, I-A and I-B, which differ in their pH requirements.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the different grades of this compound as specified in the USP-NF.

Table 1: CAS Numbers and Nomenclature for Different Grades of this compound

| Grade/Type | Common Nomenclature | Associated CAS Numbers |

| Magnesium Aluminum Silicate, Type IA | Veegum® R | 1327-43-1, 12511-31-8, 71205-22-6 |

| Magnesium Aluminum Silicate, Type IB | - | 1327-43-1, 12511-31-8 |

| Magnesium Aluminum Silicate, Type IC | Veegum® HV | 1327-43-1, 12511-31-8 |

| Magnesium Aluminum Silicate, Type IIA | Veegum® K | 1327-43-1, 12511-31-8 |

| Magnesium Aluminometasilicate, Type I-A | Neusilin® | 12511-31-8 |

| Magnesium Aluminometasilicate, Type I-B | Neusilin® | 12511-31-8 |

Table 2: USP-NF Specifications for Magnesium Aluminum Silicate Grades

| Parameter | Type IA | Type IB | Type IC | Type IIA |

| Viscosity (cps) | 225 - 600 | 150 - 450 | 800 - 2200 | 100 - 300 |

| Aluminum Content / Magnesium Content Ratio | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 | 1.4 - 2.8 |

| pH (5% suspension) | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 | 9.0 - 10.0 |

| Loss on Drying | ≤ 8.0% | ≤ 8.0% | ≤ 8.0% | ≤ 8.0% |

| Acid Demand (mL of 0.1 N HCl) | Not more than 4.0 pH at 840 seconds | Not more than 4.0 pH at 840 seconds | Not more than 4.0 pH at 840 seconds | Not more than 4.0 pH at 840 seconds |

Table 3: USP-NF Specifications for Magnesium Aluminometasilicate Grades

| Parameter | Type I-A | Type I-B |

| Aluminum Oxide (Al₂O₃) Content | 29.1% - 35.5% | 29.1% - 35.5% |

| Magnesium Oxide (MgO) Content | 11.4% - 14.0% | 11.4% - 14.0% |

| Silicon Dioxide (SiO₂) Content | 29.2% - 35.6% | 29.2% - 35.6% |

| pH (in suspension) | 6.5 - 8.5 | 8.5 - 10.5 |

| Loss on Drying | ≤ 20.0% | ≤ 20.0% |

Experimental Protocols